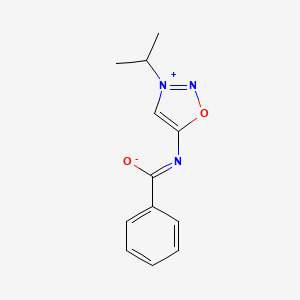

5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt (5-BAMO) is an organic compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid that is soluble in water and has a melting point of 65°C. This compound has been studied for its potential as an antioxidant, antimicrobial, and anti-inflammatory agent. It has also been studied for its potential use in drug development, as a potential therapeutic agent, and for its ability to act as a chelating agent.

Aplicaciones Científicas De Investigación

Reactivity and Structural Studies

Reactivity with Δ2-oxazolin-5-ones

1,3,4-Oxadiazolium salts, closely related to the compound of interest, react with Δ2-oxazolin-5-ones to form N′-acylhydrazinomethylene-Δ2-oxazolin-5-ones and subsequently 1,5-disubstituted 4-acylamino-3-hydroxypyrazoles under acidic or alkaline conditions (Boyd & Dando, 1972).

Selective Synthesis and Nucleophilic Additions

The 1,2,4-oxadiazolium variants are prime targets for selective synthesis and nucleophilic additions, showcasing their potential in organic synthesis and structural modifications (Il’in et al., 2018).

Hydrazination and Recyclization Reactions

1,3,4-Oxadiazolium salts undergo hydrazination, leading to various recyclization products. This highlights their versatility in creating diverse heterocyclic structures (Fomenko & Shvaika, 1976).

Synthesis from Benzyl Cyanide

A study demonstrates the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole, a structurally similar compound, from benzyl cyanide, expanding the synthetic routes available for these compounds (Bohle & Perepichka, 2009).

Chemical Interactions and Transformations

Acylphosphonate Reactions

Dialkyl acylphosphonate reacts with thiadiazolium salts (related to oxadiazolium) to produce various acylidenethiadiazoline derivatives, showcasing potential reactivity pathways (Takamizawa et al., 1980).

Isoheterocyclic Rearrangements

3-benzoylamino-5-methyl-1,2,4-oxadiazole undergoes isoheterocyclic rearrangements, indicating its structural flexibility and the potential for creating diverse derivatives (Vivona et al., 1975).

Antioxidant Activity

Some 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles were synthesized and evaluated for their antioxidant activity. This signifies their potential application in medicinal chemistry (Bondock et al., 2016).

Steric Factors in Heterocyclic Rearrangements

Studies on 3-benzoyl-5-phenyl-1,2,4-oxadiazole provide insights into the steric factors influencing its rearrangements, crucial for understanding its reactivity and applications (Vivona et al., 1982).

Ionic Liquid Effects on Rearrangements

The impact of ionic liquids on the mononuclear rearrangement of heterocycles, including 1,2,4-oxadiazoles, is crucial for understanding solvent effects on these reactions (Allen et al., 2016).

Cyanamide Reactions

The reaction of cyanamide with oxadiazolium salts illustrates the diverse reactivity of these compounds, opening avenues for novel heterocyclic structures (Boyd & Dando, 1971).

Propiedades

IUPAC Name |

(Z)-N-(3-propan-2-yloxadiazol-3-ium-5-yl)benzenecarboximidate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9(2)15-8-11(17-14-15)13-12(16)10-6-4-3-5-7-10/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGGAXRNIDFSGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1=NOC(=C1)N=C(C2=CC=CC=C2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[N+]1=NOC(=C1)/N=C(/C2=CC=CC=C2)\[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2881209.png)

![4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881210.png)

![2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2881212.png)

![6-ethyl-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2881213.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2881214.png)

![8-(3-Chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2881217.png)

![Ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate](/img/structure/B2881222.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,4-dimethoxybenzamide](/img/structure/B2881224.png)

![8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B2881226.png)

![2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2881227.png)

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide](/img/structure/B2881229.png)